Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride
CAS No.: 776327-61-8
Cat. No.: VC2826068
Molecular Formula: C15H18ClNO2
Molecular Weight: 279.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 776327-61-8 |
|---|---|
| Molecular Formula | C15H18ClNO2 |
| Molecular Weight | 279.76 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-naphthalen-2-ylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO2.ClH/c1-18-15(17)14(10-16)9-11-6-7-12-4-2-3-5-13(12)8-11;/h2-8,14H,9-10,16H2,1H3;1H |
| Standard InChI Key | BTNJEMRYVMELFZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN.Cl |
| Canonical SMILES | COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN.Cl |
Introduction
Chemical Properties and Structure
Structural Identification
Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride is characterized by a specific set of identifiers that define its chemical identity and structure:
| Parameter | Value |
|---|---|
| CAS Number | 776327-61-8 |
| Molecular Formula | C₁₅H₁₈ClNO₂ |
| Molecular Weight | 279.76 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-naphthalen-2-ylpropanoate;hydrochloride |
| InChI | InChI=1S/C15H17NO2.ClH/c1-18-15(17)14(10-16)9-11-6-7-12-4-2-3-5-13(12)8-11;/h2-8,14H,9-10,16H2,1H3;1H |
| InChIKey | BTNJEMRYVMELFZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CN.Cl |
The structure consists of a naphthalene ring connected to a modified amino acid backbone, with the amino group positioned on the propanoate chain. The free base form has a molecular formula of C₁₅H₁₇NO₂ and a molecular weight of 243.30 g/mol, while the hydrochloride salt (C₁₅H₁₈ClNO₂) has a molecular weight of 279.76 g/mol.
Chemical Reactivity
The reactivity of Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride is determined by its functional groups:
-
The primary amine group can participate in nucleophilic reactions, making it suitable for conjugation chemistry
-
The methyl ester group is susceptible to hydrolysis and can undergo transesterification reactions
-
The naphthalene ring can participate in π-π interactions with aromatic residues in proteins
These reactive features make the compound versatile for chemical modifications, potentially expanding its application in medicinal chemistry research.
Applications in Medicinal Chemistry
Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride finds its primary application in medicinal chemistry research, where it serves several important functions:
Drug Discovery Applications
The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery. Its unique structural features make it a valuable starting point for the development of novel therapeutic agents. The specific structural elements contribute to its potential biological activities:
Structure-Activity Relationship Studies
The compound serves as an important tool in structure-activity relationship (SAR) studies, helping researchers understand how structural modifications affect biological activity. By systematically altering specific portions of the molecule, medicinal chemists can develop more potent and selective derivatives with enhanced pharmacological profiles.
Research Findings and Future Directions
Current Research Status
Research on Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride is ongoing, with a focus on elucidating its biological mechanisms and therapeutic potentials. Current investigations include:
-
Evaluation of binding affinities to various biological targets
-
Assessment of structure-activity relationships through systematic modification
-
Exploration of pharmacological profiles in relevant disease models
-
Development of more efficient synthetic routes to access the compound and its derivatives
Future Research Directions
Future research directions for Methyl 3-amino-2-(naphthalen-2-ylmethyl)propanoate hydrochloride and related compounds may include:
-
Expansion of structure-activity relationship studies to identify more potent and selective analogs
-
Investigation of specific binding interactions with potential therapeutic targets using computational and experimental approaches
-
Development of novel therapeutic applications based on emerging biological data
-
Exploration of drug delivery systems to enhance the compound's pharmacokinetic properties
These research avenues represent important opportunities to further understand and exploit the therapeutic potential of this chemical entity.
Researchers should adhere to standard laboratory safety protocols when handling this compound, including appropriate personal protective equipment and controlled disposal procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume